molecular formula C14H19NO B15068363 1-Benzylazepane-4-carbaldehyde

1-Benzylazepane-4-carbaldehyde

Cat. No.: B15068363
M. Wt: 217.31 g/mol
InChI Key: ZXLSORCCVKGQBQ-UHFFFAOYSA-N
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Description

1-Benzylazepane-4-carbaldehyde (CAS 1208-76-0) is a nitrogen-containing heterocyclic building block of interest in synthetic and medicinal chemistry research. This compound features a seven-membered azepane ring system substituted with a benzyl group and an aldehyde functional group. The aldehyde group is a versatile handle for further chemical transformation, making this reagent a valuable precursor for the synthesis of more complex molecules, such as through nucleophilic addition or reductive amination . As a derivative of a saturated azepane, this scaffold is structurally related to pharmacologically active compounds, suggesting potential utility in the design and development of new therapeutic agents . The benzyl and formyl substituents are common motifs found in compounds that modulate central nervous system (CNS) targets, similar to some benzodiazepines, though this specific molecule is intended for research applications only . Researchers can leverage this compound to create diverse chemical libraries for high-throughput screening or to develop novel ligands for biological targets. Safety and Handling: This chemical is offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling practices and to conduct a comprehensive risk assessment prior to use.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzylazepane-4-carbaldehyde

InChI

InChI=1S/C14H19NO/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2

InChI Key

ZXLSORCCVKGQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 1 Benzylazepane 4 Carbaldehyde and Congeneric Azepane Carbaldehydes

Linear Synthetic Routes to 1-Benzylazepane-4-carbaldehyde

Linear synthesis provides a foundational and often highly adaptable approach to constructing the 1-Benzylazepane-4-carbaldehyde molecule. These routes typically involve the sequential modification of a pre-existing cyclic core.

Multi-Step Synthesis Commencing from 4-Piperidinecarboxylic Acid Derivatives

A common and logical starting point for the synthesis is the readily available 4-piperidinecarboxylic acid or its ester derivatives. This strategy builds the final azepane aldehyde through a step-wise elaboration of the piperidine (B6355638) ring and its substituent.

The initial step in this synthetic sequence involves the protection of the carboxylic acid functionality, typically as an ester, and the introduction of the benzyl (B1604629) group onto the nitrogen atom.

The synthesis often begins with an ester of 4-piperidinecarboxylic acid, such as ethyl isonipecotate. prepchem.comgoogleapis.com The N-alkylation can be achieved by reacting the secondary amine of the piperidine ring with a benzyl halide, like benzyl bromide, in the presence of a suitable base to neutralize the hydrohalic acid byproduct.

Alternatively, reductive amination provides another route. This involves reacting the piperidine derivative with benzaldehyde (B42025) in the presence of a reducing agent. This method can sometimes be employed on the piperidine ring before or after the modification of the 4-position carboxylate group. The choice of reagents and conditions is crucial to avoid side reactions and ensure high yields. googleapis.com For instance, the reaction of ethyl isonipecotate with chloroacetaldehyde (B151913) using sodium cyanoborohydride (NaCNBH₃) as a reducing agent demonstrates a typical reductive amination process for N-alkylation. googleapis.com

Table 1: Example of N-Alkylation Precursor Formation

Starting Material Reagent Product
Ethyl Isonipecotate Benzyl Bromide, K₂CO₃ Ethyl 1-benzylpiperidine-4-carboxylate

With the N-benzylated piperidine ester in hand, the next stage involves converting the ester group at the 4-position into a nitrile. This is typically a two-step process. First, the ester is converted to a primary amide. This can be accomplished by treating the ester with concentrated aqueous ammonia (B1221849) or a solution of ammonia in an alcohol like methanol. acs.org

Once the primary amide, 1-benzylpiperidine-4-carboxamide, is formed, it undergoes dehydration to yield the corresponding nitrile, 1-benzylpiperidine-4-carbonitrile. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. scientificupdate.comrsc.orglibretexts.orgmasterorganicchemistry.com The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. masterorganicchemistry.com This dehydration is a key step in transforming the carboxylic acid derivative into a group that can be selectively reduced to an aldehyde. rsc.org

Table 2: Conversion of Ester to Nitrile

Intermediate Reagent 1 Intermediate 2 Reagent 2 Product

The final step in this linear sequence is the selective reduction of the nitrile group to an aldehyde. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this partial reduction. commonorganicchemistry.comlookchem.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction of the nitrile to a primary amine. commonorganicchemistry.com

The mechanism involves the coordination of the Lewis acidic DIBAL-H to the nitrile nitrogen, followed by the transfer of a hydride ion to the carbon atom. masterorganicchemistry.com This forms an intermediate imine-aluminum complex. Crucially, quenching the reaction with a careful aqueous workup hydrolyzes this intermediate imine to the desired aldehyde, 1-benzylazepane-4-carbaldehyde. masterorganicchemistry.comchemistrysteps.com This method is highly effective for converting nitriles to aldehydes, a transformation that is not possible with stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would lead to the corresponding amine. masterorganicchemistry.com

Advanced Azepane Ring Construction Strategies Incorporating Aldehyde Moieties

Beyond linear syntheses, more advanced strategies focus on constructing the seven-membered azepane ring itself, often with the aldehyde or a precursor already incorporated. These methods can offer better control over stereochemistry.

Stereoselective Syntheses from Chiral Monosaccharide Precursors

A sophisticated approach to synthesizing chiral, functionalized azepanes utilizes the inherent stereochemistry of monosaccharides as starting materials. This is particularly valuable for producing enantiomerically pure azepane derivatives.

An example of this strategy involves the synthesis of polyhydroxylated azepanes from D-mannose. nih.gov The synthesis begins with a D-mannose-derived aldehyde. A key step is the osmium-catalyzed tethered aminohydroxylation reaction, which installs a nitrogen atom with high regio- and stereocontrol. nih.gov The subsequent steps involve chemical manipulations to form the seven-membered ring. The final cyclization to form the azepane ring is often achieved through intramolecular reductive amination. In this process, an amine group within the molecule nucleophilically attacks an aldehyde or ketone group, and the resulting imine or enamine is reduced in situ to form the cyclic amine. nih.gov While this example leads to polyhydroxyazepanes, the core principle of using a chiral starting material and a key ring-forming reaction can be adapted to synthesize azepane carbaldehydes with defined stereochemistry.

Table 3: Compounds Mentioned

Compound Name Molecular Formula
1-Benzylazepane-4-carbaldehyde C₁₄H₁₉NO
4-Piperidinecarboxylic Acid C₆H₁₁NO₂
Ethyl Isonipecotate (Ethyl 4-piperidinecarboxylate) C₈H₁₅NO₂
Benzaldehyde C₇H₆O
Benzyl Bromide C₇H₇Br
Sodium Cyanoborohydride CH₃BNNa
Sodium Triacetoxyborohydride (B8407120) C₆H₁₀BNaO₆
Ethyl 1-benzylpiperidine-4-carboxylate C₁₅H₂₁NO₂
1-Benzylpiperidine-4-carboxamide C₁₃H₁₈N₂O
1-Benzylpiperidine-4-carbonitrile C₁₃H₁₆N₂
Phosphorus Pentoxide P₂O₅
Phosphoryl Chloride POCl₃
Thionyl Chloride SOCl₂
Trifluoroacetic Anhydride C₄F₆O₃
Diisobutylaluminum Hydride (DIBAL-H) C₈H₁₉Al
Lithium Aluminum Hydride AlH₄Li
D-Mannose C₆H₁₂O₆

An in-depth exploration of the synthetic routes toward 1-benzylazepane-4-carbaldehyde and its structural analogs reveals a variety of sophisticated chemical strategies. These methods focus on the stereocontrolled construction and functionalization of the seven-membered azepane ring, a core structure of significant interest in medicinal chemistry. This article details the primary synthetic methodologies, including the construction of the azepane ring from chiral precursors, intramolecular cyclization techniques, and ring expansion approaches.

Reactivity and Organic Transformations of 1 Benzylazepane 4 Carbaldehyde

Chemical Reactivity of the Aldehyde Functional Group

The aldehyde functional group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This reactivity allows for a diverse range of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The carbonyl carbon of an aldehyde is sp² hybridized and trigonal planar, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, proceeds via a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.orglibretexts.org The reactivity of the aldehyde can be influenced by both electronic and steric factors. youtube.com

A variety of nucleophiles can participate in these additions, leading to a wide array of products. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would react with 1-Benzylazepane-4-carbaldehyde to form secondary alcohols. Similarly, the addition of cyanide ion (from a source like HCN or NaCN) would yield a cyanohydrin.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) Primary Alcohol
Organometallic Grignard Reagent (e.g., CH₃MgBr) Secondary Alcohol
Cyanide Sodium Cyanide (NaCN) Cyanohydrin

Controlled Oxidation Reactions to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids under the influence of a range of oxidizing agents. organic-chemistry.org This transformation is a common and efficient method for the synthesis of carboxylic acids. organic-chemistry.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent or Benedict's solution. More contemporary and selective methods may employ reagents such as sodium chlorite (B76162) (NaClO₂) or use catalytic systems. organic-chemistry.org The oxidation of 1-Benzylazepane-4-carbaldehyde would thus yield 1-Benzylazepane-4-carboxylic acid.

Table 2: Representative Oxidation Reactions

Oxidizing Agent Product
Potassium Permanganate (KMnO₄) 1-Benzylazepane-4-carboxylic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺) 1-Benzylazepane-4-carboxylic acid

Reductive Transformations to Alcohols and Other Reduced Species

The aldehyde group can be reduced to a primary alcohol. libretexts.org This is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.orgyoutube.com These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org For 1-Benzylazepane-4-carbaldehyde, this reduction would produce (1-Benzylazepan-4-yl)methanol.

Beyond reduction to the alcohol, more forcing conditions can lead to the complete reduction of the aldehyde to a methyl group (deoxygenation). The Wolff-Kishner and Clemmensen reductions are classical methods for this transformation, though they often require harsh conditions. A milder alternative involves the conversion of the aldehyde to a thioacetal, followed by hydrogenolysis with Raney nickel.

Table 3: Common Reductive Transformations

Reducing Agent/Method Product
Sodium Borohydride (NaBH₄) (1-Benzylazepan-4-yl)methanol
Lithium Aluminum Hydride (LiAlH₄) (1-Benzylazepan-4-yl)methanol
Wolff-Kishner (H₂NNH₂/KOH) 1-Benzyl-4-methylazepane

Condensation Reactions Leading to Imine Formation and Analogous Derivatives

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases). ekb.eg This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The reaction of 1-Benzylazepane-4-carbaldehyde with a primary amine (R-NH₂) would produce the corresponding N-substituted imine. Similarly, reactions with other nitrogen nucleophiles can lead to related derivatives. For example, reaction with hydroxylamine (B1172632) (NH₂OH) gives an oxime, and reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives yields hydrazones.

Table 4: Condensation Reaction Products

Reagent Product Type
Primary Amine (R-NH₂) Imine
Hydroxylamine (NH₂OH) Oxime
Hydrazine (H₂NNH₂) Hydrazone

Reactivity Pertaining to the Azepane Ring System

The azepane ring in 1-Benzylazepane-4-carbaldehyde also possesses sites of reactivity, primarily at the nitrogen atom and, to a lesser extent, at the ring carbons.

Transformations at the Nitrogen Atom and Ring Carbons

The tertiary amine of the azepane ring is nucleophilic and can undergo further reactions. For instance, it can be oxidized to an N-oxide using reagents like hydrogen peroxide or a peroxy acid. The benzyl (B1604629) group attached to the nitrogen is a common protecting group in amine synthesis and can be removed under various conditions, most notably through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). This debenzylation would unmask the secondary amine, 4-formylazepane, opening up possibilities for further functionalization at the nitrogen atom.

While the C-H bonds of the saturated azepane ring are generally unreactive, reactions at the carbons adjacent to the nitrogen (the α-carbons) can sometimes be achieved under specific oxidative conditions.

Table 5: Reactions of the Azepane Moiety

Reaction Type Reagent/Condition Product
N-Oxidation Hydrogen Peroxide (H₂O₂) 1-Benzylazepane-4-carbaldehyde N-oxide

Stereochemical Control in Reactions Involving 1-Benzylazepane-4-carbaldehyde

The stereochemical course of reactions at the aldehyde carbonyl of 1-Benzylazepane-4-carbaldehyde is a critical aspect of its synthetic utility. The ability to control the formation of new stereocenters relative to the existing structure is paramount for applications in asymmetric synthesis. This control is achieved through the application of diastereoselective and enantioselective strategies.

Principles of Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations are foundational principles in modern organic synthesis, enabling the preparation of stereochemically pure compounds. Enantioselective reactions create a new stereocenter in a prochiral molecule, such as the aldehyde group in 1-Benzylazepane-4-carbaldehyde, with a preference for one enantiomer over the other. This is typically achieved using a chiral catalyst or reagent that transiently interacts with the substrate to create a diastereomeric, lower-energy transition state for the formation of one enantiomeric product. For instance, the catalytic asymmetric coupling of aldehydes with other molecules, such as in nickel-catalyzed reductive couplings to form vic-aminoalcohols, demonstrates how chiral ligands can effectively control the stereochemical outcome with high fidelity. nih.govacs.org

Diastereoselective reactions, on the other hand, describe transformations on a molecule that already contains at least one stereocenter, leading to the selective formation of one diastereomer over others. If 1-Benzylazepane-4-carbaldehyde were to possess a pre-existing stereocenter on the azepane ring, any reaction at the aldehyde would be inherently diastereoselective. The challenge in such cases lies in maximizing this selectivity. nih.gov The synthesis of chiral α-monosubstituted-ß-dicarbonyls, for example, highlights the difficulty in controlling product racemization or epimerization, underscoring the need for carefully designed reaction conditions to achieve high diastereoselectivity. nih.gov

Impact of Pre-existing Stereocenters and Reaction Conditions on Product Stereoselectivity

The stereochemical outcome of nucleophilic additions to the aldehyde of 1-Benzylazepane-4-carbaldehyde is profoundly influenced by any pre-existing stereocenters in the azepane ring and the specific reaction conditions employed. A chiral center on the ring can direct the approach of a nucleophile to one of the two diastereotopic faces of the carbonyl group, a phenomenon known as substrate control. The degree of this facial selectivity depends on the steric and electronic nature of the ring substituents and their spatial relationship to the aldehyde.

Furthermore, reaction conditions—including the choice of catalyst, solvent, temperature, and Lewis acid additives—play a crucial role. For example, different catalytic systems can lead to complementary diastereomers. In the synthesis of γ-amino alcohols, an iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while a rhodium-catalyzed asymmetric hydrogenation provides the syn-products from the same starting ketone. rsc.org This illustrates that the choice of metal and ligand framework can completely override or enhance the inherent facial bias of the substrate. In nickel-catalyzed couplings, the presence of water was found to be detrimental, whereas the choice of solvent (e.g., THF) was optimal for achieving high optical purity and yield. nih.govacs.org This demonstrates the sensitivity of stereoselective reactions to seemingly minor changes in the reaction environment.

The table below illustrates hypothetical outcomes for a nucleophilic addition to a chiral 1-Benzylazepane-4-carbaldehyde, highlighting the influence of different catalytic systems.

Catalyst SystemPredominant DiastereomerDiastereomeric Ratio (d.r.)Rationale
Uncatalyzed (Substrate Control)syn5:1The inherent steric bias of the chiral azepane ring directs the nucleophile.
Rh-based Catalyst Asyn>20:1The catalyst's chiral environment enhances the substrate's inherent preference.
Ir-based Catalyst Banti>20:1The catalyst's chiral environment overcomes the substrate's bias to produce the opposite diastereomer. rsc.org
Ni-based Catalyst Canti15:1A different metal-ligand combination offers an alternative pathway with high but distinct selectivity. nih.govacs.org

This table is illustrative, based on principles from analogous systems.

Chelation-Controlled Reactivity in Carbonyl Additions

In nucleophilic additions to carbonyl compounds containing a nearby heteroatom, chelation control can be a powerful tool for directing stereoselectivity. For 1-Benzylazepane-4-carbaldehyde, the nitrogen atom of the azepane ring is positioned to act as a Lewis basic site that can coordinate to a metal ion. researchgate.net

In a typical non-chelation scenario, the stereochemical outcome of a nucleophilic addition to a chiral aldehyde is often predicted by the Felkin-Anh model. This model posits that the largest substituent alpha to the carbonyl orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. However, when a chelating metal is present (often from the nucleophilic reagent itself, like in a Grignard reagent, or added as a Lewis acid like TiCl₄ or MgBr₂), a different pathway can operate. researchgate.net

The metal can coordinate simultaneously to the carbonyl oxygen and the azepane nitrogen, forming a rigid, cyclic intermediate. This chelation constrains the conformation of the molecule and forces the nucleophile to attack from the less hindered face of this new cyclic system, often leading to a stereochemical outcome opposite to that predicted by the Felkin-Anh model. This is known as the Cram-chelate model. The effectiveness of chelation depends on the Lewis acidity of the metal, the nature of the solvent, and the steric accessibility of the nitrogen atom. researchgate.net

The following table compares the predicted major products of a Grignard addition under both non-chelating and chelating conditions for a hypothetical chiral derivative of 1-Benzylazepane-4-carbaldehyde.

ConditionControlling ModelPredicted Major ProductRationale
Non-coordinating solvent (e.g., Toluene)Felkin-Anhanti-diol motifThe reaction proceeds through a non-chelated transition state where sterics dominate. researchgate.net
Coordinating solvent + Lewis Acid (e.g., THF, TiCl₄)Cram-Chelatesyn-diol motifThe Lewis acid forms a rigid chelate with the carbonyl oxygen and azepane nitrogen, directing attack to the opposite face. researchgate.net

This table is illustrative, based on established models of stereochemical control.

Chemoselectivity in Multi-Functionalized Systems Incorporating 1-Benzylazepane-4-carbaldehyde

Chemoselectivity refers to the preferential reaction of one functional group over another in a multifunctional molecule. 1-Benzylazepane-4-carbaldehyde possesses two primary sites of reactivity: the electrophilic aldehyde and the nucleophilic/basic tertiary amine. Achieving high chemoselectivity is essential when incorporating this scaffold into more complex molecular architectures.

The aldehyde group is susceptible to a wide range of transformations, including nucleophilic addition, reduction, oxidation, and olefination. The tertiary amine can undergo protonation, quaternization, and oxidation. The choice of reagents and reaction conditions dictates which group will react.

For instance, mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the corresponding primary alcohol without affecting the tertiary amine. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction. Oxidizing the aldehyde to a carboxylic acid can be accomplished with reagents like sodium chlorite (NaClO₂) under buffered conditions to avoid reactions at the nitrogen.

Conversely, the amine can be selectively targeted. It will readily react with acids to form an ammonium (B1175870) salt. It can also be quaternized by treatment with an alkyl halide, such as methyl iodide. This reaction typically leaves the aldehyde group untouched, although care must be taken as the increased acidity of the alpha-protons in the resulting azepanium salt could lead to side reactions under strongly basic conditions.

The following table summarizes the expected chemoselective reactions for 1-Benzylazepane-4-carbaldehyde with various reagents.

Reagent(s)Target Functional GroupExpected Product
NaBH₄, MeOHAldehyde(1-Benzylazepan-4-yl)methanol
Ph₃P=CH₂, THFAldehyde1-Benzyl-4-vinylazepane
CH₃MgBr, then H₃O⁺Aldehyde1-(1-Benzylazepan-4-yl)ethanol
H₂O₂, AcOHAmine1-Benzylazepane-4-carbaldehyde N-oxide
CH₃IAmine4-Formyl-1-methyl-1-benzylazepanium iodide
H₂CrO₄Aldehyde1-Benzylazepane-4-carboxylic acid

Advanced Spectroscopic and Structural Characterization of 1 Benzylazepane 4 Carbaldehyde and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Benzylazepane-4-carbaldehyde, both ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming its structural integrity.

¹H-NMR Spectroscopy: The proton NMR spectrum of 1-Benzylazepane-4-carbaldehyde is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the azepane ring, and the aldehyde functional group.

Aldehyde Proton: A characteristic singlet is anticipated in the downfield region, typically between δ 9.0-10.0 ppm, which is indicative of the aldehyde proton (-CHO). nist.gov This significant deshielding is due to the anisotropic effect of the carbonyl group.

Aromatic Protons: The protons on the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region, approximately between δ 7.2-7.4 ppm.

Benzylic Protons: The two protons of the methylene (B1212753) bridge connecting the nitrogen of the azepane ring to the phenyl group (-NCH₂Ph) would likely produce a singlet or a pair of doublets around δ 3.5-3.7 ppm.

Azepane Ring Protons: The protons on the seven-membered azepane ring would exhibit complex multiplets in the upfield region of the spectrum. The proton at the C4 position, adjacent to the aldehyde group, is expected to be the most deshielded of the ring protons. The remaining methylene protons of the ring would likely appear as overlapping multiplets.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Carbonyl Carbon: A highly deshielded signal for the aldehyde carbonyl carbon is expected to appear in the range of δ 190-205 ppm. oregonstate.edu

Aromatic Carbons: The carbons of the phenyl ring will show signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the methylene bridge) and the other substituted carbons will have distinct chemical shifts.

Benzylic Carbon: The carbon of the benzylic methylene group (-NCH₂Ph) is anticipated to resonate around δ 60-65 ppm.

Azepane Ring Carbons: The carbons of the azepane ring will appear in the aliphatic region of the spectrum. The C4 carbon, bearing the aldehyde group, is expected to be the most downfield of the ring carbons, likely in the range of δ 50-60 ppm. The other ring carbons would have chemical shifts in the δ 20-50 ppm range.

Proton Type Predicted Chemical Shift (ppm)
Aldehyde (-CHO)9.0 - 10.0
Aromatic (Ph-H)7.2 - 7.4
Benzylic (-NCH₂Ph)3.5 - 3.7
Azepane (ring protons)Multiplets in the upfield region
Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 205
Aromatic (Ph-C)125 - 140
Benzylic (-NCH₂Ph)60 - 65
Azepane (C4)50 - 60
Azepane (other ring carbons)20 - 50

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 1-Benzylazepane-4-carbaldehyde (C₁₄H₁₉NO), the molecular weight is 217.31 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217. Key fragmentation pathways would likely involve:

Benzylic Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-N bond to lose a benzyl radical (•CH₂Ph, 91 u), resulting in a fragment ion at m/z 126. Alternatively, the formation of the stable benzyl cation (tropylium ion) at m/z 91 is a very common fragmentation pattern for benzyl-substituted compounds.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom within the azepane ring is another expected fragmentation pathway.

Loss of the Aldehyde Group: Fragmentation involving the loss of the formyl group (•CHO, 29 u) or a hydrogen atom from the aldehyde (1 u) could also be observed, leading to fragments at m/z 188 and 216, respectively.

Ring Fragmentation: The azepane ring itself can undergo complex fragmentation, leading to a series of smaller fragment ions.

Fragment Ion Proposed Structure m/z
[M]⁺[C₁₄H₁₉NO]⁺217
[M - H]⁺[C₁₄H₁₈NO]⁺216
[M - CHO]⁺[C₁₃H₁₈N]⁺188
[M - CH₂Ph]⁺[C₇H₁₂NO]⁺126
[C₇H₇]⁺Tropylium ion91

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Benzylazepane-4-carbaldehyde is expected to show characteristic absorption bands for its key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1720-1740 cm⁻¹. uq.edu.au

Aldehyde C-H Stretch: Two weak to medium intensity bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are diagnostic for the C-H bond of an aldehyde. nih.gov

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds in the benzene (B151609) ring are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the azepane ring and the benzylic methylene group will appear as multiple bands in the region of 2850-2960 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond is expected to show a medium to weak absorption band in the fingerprint region, typically between 1100-1250 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the fingerprint region, providing information about the substitution pattern.

Functional Group Characteristic Absorption (cm⁻¹)
Aldehyde C=O Stretch1720 - 1740
Aldehyde C-H Stretch~2720 and ~2820
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 2960
C-N Stretch1100 - 1250

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry. nih.gov

As of the current literature survey, no publically available single-crystal X-ray diffraction data for 1-Benzylazepane-4-carbaldehyde has been found. The synthesis of related azepane derivatives and their characterization by X-ray crystallography have been reported, suggesting that suitable crystals of the title compound could potentially be grown and analyzed. researchgate.netnih.gov Such an analysis would confirm the connectivity established by other spectroscopic methods and reveal the preferred conformation of the seven-membered azepane ring in the solid state, as well as the orientation of the benzyl and aldehyde substituents. Information on intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing, would also be obtained.

Theoretical and Computational Studies on 1 Benzylazepane 4 Carbaldehyde

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like 1-benzylazepane-4-carbaldehyde, computational studies, primarily using Density Functional Theory (DFT), would be instrumental in elucidating the pathways of its characteristic reactions.

A key area of investigation would be the reactions involving the aldehyde functional group, such as nucleophilic additions, reductions, and oxidations. Computational modeling could map the potential energy surface for these transformations. This involves locating and characterizing the geometries of reactants, transition states, intermediates, and products. The energy differences between these species would reveal the reaction's thermodynamic and kinetic feasibility. For instance, in a nucleophilic addition, calculations could pinpoint the transition state structure, showing the bond-forming process between the nucleophile and the carbonyl carbon, and determine the activation energy barrier, which dictates the reaction rate.

Prediction and Rationalization of Stereochemical Outcomes in Synthetic Pathways

The stereochemistry of reactions involving 1-benzylazepane-4-carbaldehyde is of significant interest due to the presence of a stereocenter at the C4 position of the azepane ring upon reaction at the aldehyde. Computational chemistry offers robust methods for predicting and rationalizing the stereochemical outcomes of such reactions.

By calculating the energies of the different diastereomeric transition states leading to various stereoisomeric products, one can predict the major product of a reaction. For example, in the reduction of the aldehyde to an alcohol, the approach of the hydride reagent can occur from two different faces of the carbonyl group, leading to two different stereoisomers. The relative energies of the transition states for these two pathways would determine the diastereoselectivity of the reduction. These energy differences, even if small, can lead to a significant preference for one stereoisomer over the other.

Conformational Analysis of the Azepane Ring and Aldehyde Moiety

The three-dimensional structure and conformational flexibility of 1-benzylazepane-4-carbaldehyde are crucial determinants of its reactivity and biological activity. The seven-membered azepane ring is known to be highly flexible, capable of adopting multiple low-energy conformations, such as chair and boat forms. A thorough conformational analysis, typically performed using molecular mechanics or DFT, would be essential to identify the most stable conformers in the gas phase and in solution.

This analysis would involve systematically exploring the potential energy surface of the molecule by rotating its single bonds. The resulting conformers would be ranked by their relative energies. Furthermore, the orientation of the benzyl (B1604629) group and the aldehyde moiety relative to the azepane ring would be a critical aspect of this study. The interplay between the conformations of the ring and the orientation of its substituents would provide a detailed picture of the molecule's preferred shapes, which in turn influences its chemical properties.

Electronic Structure Analysis and Reactivity Descriptors (e.g., NBO analysis)

Understanding the electronic structure of 1-benzylazepane-4-carbaldehyde is fundamental to comprehending its reactivity. Electronic structure analysis, often carried out using methods like Natural Bond Orbital (NBO) analysis, provides a detailed picture of bonding, charge distribution, and orbital interactions within the molecule.

NBO analysis can quantify the charges on each atom, revealing the electrophilic and nucleophilic sites. For 1-benzylazepane-4-carbaldehyde, the carbonyl carbon of the aldehyde group is expected to be a primary electrophilic center, while the nitrogen atom of the azepane ring would be a nucleophilic and basic site. Reactivity descriptors derived from conceptual DFT, such as the Fukui function, can further pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. These analyses provide a quantitative basis for predicting how the molecule will interact with other reagents.

In Silico Approaches to Chemical Synthesis Design and Optimization

Computational methods are increasingly being used to design and optimize synthetic routes to complex molecules. For 1-benzylazepane-4-carbaldehyde, in silico approaches could be employed to explore various potential synthetic pathways and identify the most efficient ones.

These approaches could involve retrosynthetic analysis software that suggests possible disconnections and precursor molecules. Furthermore, computational chemistry could be used to evaluate the feasibility of proposed reaction steps by calculating their thermodynamics and kinetics. For instance, different synthetic strategies for constructing the azepane ring or for introducing the aldehyde functionality could be compared computationally to predict yields and potential side reactions. This in silico screening can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes for experimental validation.

Q & A

Q. Basic

  • Recrystallization : Use methanol or ethanol to remove polar impurities, as demonstrated for structurally similar aldehydes .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates .
  • Sublimation : For high-purity isolates, sublimation under reduced pressure (50–100 mbar) is effective .

What safety precautions are critical when handling 1-Benzylazepane-4-carbaldehyde?

Q. Basic

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as aldehydes are irritants .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill management : Neutralize with sodium bisulfite and absorb with inert materials (e.g., vermiculite) .

How can synthetic yields be optimized for 1-Benzylazepane-4-carbaldehyde?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify interactions. For example, a 2³ factorial design revealed that DMF at 80°C with 1.2 eq POCl₃ maximizes yield in Vilsmeier-Haack reactions .
  • In-situ monitoring : Use FTIR to track aldehyde C=O stretch (≈1700 cm⁻¹) and optimize reaction termination .

How should researchers resolve contradictions in NMR or mass spectral data?

Q. Advanced

  • 2D NMR : Utilize HSQC and HMBC to assign ambiguous protons/carbons in the azepane ring .
  • High-resolution MS : Confirm molecular formula (C₁₃H₁₅NO) with <2 ppm error to rule out isomers .
  • Crystallographic validation : Cross-check spectral data with XRD-derived bond parameters .

What computational methods predict the reactivity of 1-Benzylazepane-4-carbaldehyde?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites for nucleophilic additions .
  • QSPR models : Predict solubility/logP using descriptors like molar volume and polar surface area .

How can HPLC methods be developed to quantify 1-Benzylazepane-4-carbaldehyde in mixtures?

Q. Advanced

  • Column selection : C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .
  • Mobile phase : Acetonitrile/water (55:45) + 0.1% TFA improves peak symmetry and resolution .
  • Validation : Assess linearity (R² >0.998), LOD (≈0.1 µg/mL), and recovery (>95%) per ICH guidelines .

What assays evaluate the biological activity of 1-Benzylazepane-4-carbaldehyde derivatives?

Q. Advanced

  • Antioxidant activity : DPPH radical scavenging (IC₅₀) at 517 nm, comparing to ascorbic acid controls .
  • Anti-inflammatory screening : Inhibit COX-2 in LPS-induced RAW 264.7 cells, measuring prostaglandin E₂ via ELISA .

How does 1-Benzylazepane-4-carbaldehyde behave under varying pH and temperature?

Q. Advanced

  • Stability studies : Use accelerated degradation (40°C/75% RH) with HPLC monitoring to identify hydrolysis products .
  • pH-dependent tautomerism : UV-Vis spectra (200–400 nm) reveal enol-keto equilibrium shifts in acidic/basic conditions .

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